![molecular formula C9H10BClN4O3 B1387022 (4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 850568-29-5](/img/structure/B1387022.png)
(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride
Overview
Description
The compound seems to be related to a class of compounds known as 1,2,4-triazoles . These compounds have been used in the synthesis of various coordination polymers . They have also been evaluated for their biological activities, including their potential as anticancer agents .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with varied metal salts under solvothermal conditions . The structures of the resulting compounds are typically determined by single X-ray crystal diffraction and further characterized by elemental analysis, IR, TGA, and PXRD .
Chemical Reactions Analysis
These compounds have been used in the synthesis of coordination polymers . Coordination polymers are a class of compounds with metal centers and organic ligands, which have been investigated for various applications .
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, which include the compound , have shown promising results as anticancer agents . For example, certain 1,2,4-triazole derivatives demonstrated cytotoxic activity against various human cancer cell lines . These compounds could potentially be developed into effective treatments for cancer .
Antitumor Activities
In addition to their anticancer properties, 1,2,4-triazole derivatives have also been associated with antitumor activities . This suggests that they could be used in the development of new drugs for treating tumors .
Antibacterial and Antifungal Agents
1,2,4-triazole derivatives have been found to possess antibacterial and antifungal properties . This means they could potentially be used in the development of new antibiotics and antifungal medications .
Anti-inflammatory and Analgesic Agents
Some 1,2,4-triazole derivatives have demonstrated anti-inflammatory and analgesic effects . This suggests that they could be used in the development of new drugs for treating inflammation and pain .
Anticonvulsant Agents
1,2,4-triazole derivatives have also been associated with anticonvulsant activities . This means they could potentially be used in the development of new drugs for treating seizures .
Antiviral Agents
1,2,4-triazole derivatives have shown antiviral properties . This suggests that they could be used in the development of new antiviral medications .
Antileishmanial Agents
Some 1,2,4-triazole derivatives have demonstrated antileishmanial effects . This means they could potentially be used in the development of new drugs for treating leishmaniasis .
Potassium Channel Activators
1,2,4-triazole derivatives have been associated with the activation of potassium channels . This suggests that they could be used in the development of new drugs for conditions that could benefit from the activation of potassium channels .
properties
IUPAC Name |
[4-(1,2,4-triazol-4-ylcarbamoyl)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN4O3.ClH/c15-9(13-14-5-11-12-6-14)7-1-3-8(4-2-7)10(16)17;/h1-6,16-17H,(H,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWODWOBVITHOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NN2C=NN=C2)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657277 | |
Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4H-1,2,4-Triazol-4-yl)carbamoyl)phenyl)boronic acid hydrochloride | |
CAS RN |
850568-29-5 | |
Record name | {4-[(4H-1,2,4-Triazol-4-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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